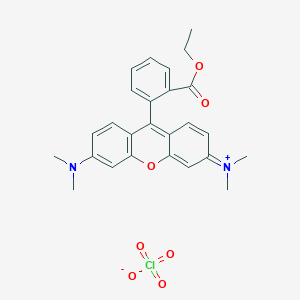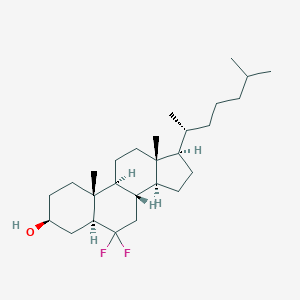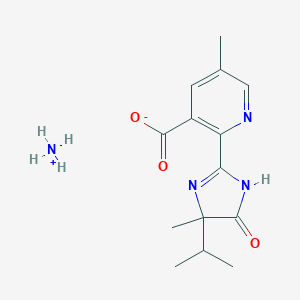![molecular formula C11H9NS B220037 4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)
4-[2-(3-Thienyl)ethenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3-Thienyl)ethenyl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TPEP and is a derivative of pyridine. It has a thienyl group attached to the pyridine ring, which gives it unique properties.
科学的研究の応用
TPEP has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and materials science. It has been used as a building block for the synthesis of conjugated polymers, which have shown promising results in organic solar cells and field-effect transistors. TPEP has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
作用機序
The mechanism of action of TPEP is not fully understood, but it is believed to involve the interaction of the thienyl group with the pyridine ring. This interaction leads to the formation of a conjugated system, which gives TPEP its unique properties. TPEP has shown to have a high electron affinity and can act as an electron acceptor in organic photovoltaic cells.
Biochemical and Physiological Effects
TPEP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, which makes it a potential candidate for biomedical applications.
実験室実験の利点と制限
One of the advantages of using TPEP in lab experiments is its ease of synthesis. The reaction can be carried out in a relatively short time and with a high yield. TPEP is also stable under ambient conditions, which makes it easy to handle and store. However, one of the limitations of using TPEP is its limited solubility in common solvents, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for the research on TPEP. One of the areas of interest is the development of new conjugated polymers using TPEP as a building block. These polymers have the potential to be used in various applications such as organic solar cells and field-effect transistors. Another area of interest is the development of new fluorescent probes using TPEP for the detection of metal ions. TPEP also has potential applications in biomedical imaging and photodynamic therapy. Further research is needed to fully understand the mechanism of action of TPEP and its potential applications in various fields.
Conclusion
In conclusion, 4-[2-(3-Thienyl)ethenyl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, stability, and unique properties make it a potential candidate for various applications such as organic electronics, optoelectronics, and materials science. Further research is needed to fully understand the mechanism of action of TPEP and its potential applications in various fields.
合成法
The synthesis of TPEP involves the reaction of 2-bromo-3-thiophenecarboxaldehyde with 4-vinylpyridine in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a specific temperature and pressure. The product is then purified by column chromatography to obtain pure TPEP.
特性
製品名 |
4-[2-(3-Thienyl)ethenyl]pyridine |
|---|---|
分子式 |
C11H9NS |
分子量 |
187.26 g/mol |
IUPAC名 |
4-[(E)-2-thiophen-3-ylethenyl]pyridine |
InChI |
InChI=1S/C11H9NS/c1(2-11-5-8-13-9-11)10-3-6-12-7-4-10/h1-9H/b2-1+ |
InChIキー |
QBNVQHBFTPKHDQ-OWOJBTEDSA-N |
異性体SMILES |
C1=CN=CC=C1/C=C/C2=CSC=C2 |
SMILES |
C1=CN=CC=C1C=CC2=CSC=C2 |
正規SMILES |
C1=CN=CC=C1C=CC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)


![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)

![4-[3-(4-Chloro-phenyl)-3-oxo-propenylamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide](/img/structure/B220083.png)
![3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)
![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)
![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)
![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)